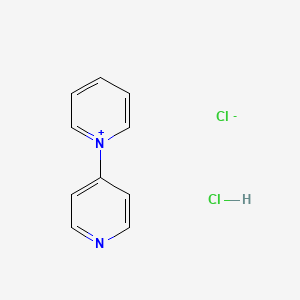

1-(4-Pyridyl)pyridinium chloride hydrochloride

Description

The exact mass of the compound 1-(4-Pyridyl)pyridinium chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Pyridyl)pyridinium chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pyridyl)pyridinium chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOFFMRDIRXGKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933738 | |

| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1,4'-Bipyridinium, chloride, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5421-92-1, 149764-60-3 | |

| Record name | 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5421-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5421-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyridiniopyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Pyridyl)pyridinium chloride, hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJU9BD32NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Pyridyl)pyridinium chloride hydrochloride chemical properties

[1]

Executive Summary

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a specialized heterocyclic salt that serves as a critical intermediate in the synthesis of 4,4'-bipyridines, viologens, and 4-substituted pyridine derivatives.[1][2][3][4] Often generated as a byproduct of pyridine activation with thionyl chloride, this compound has evolved from a synthetic impurity to a valuable reagent in nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of its physicochemical properties, formation mechanisms, and experimental utility in pharmaceutical and materials science research.[5]

Chemical Identity & Structural Analysis[5][6][7][8]

The compound consists of two pyridine rings linked via a C-N bond.[5] Specifically, the nitrogen atom of one pyridine ring is quaternized by bonding to the C4 position of the second pyridine ring.[5] In its hydrochloride form, the nitrogen of the second ring is protonated, resulting in a dicationic species balanced by two chloride ions (or a mono-cationic salt with an HCl solvate, depending on pH/isolation).[5]

Physicochemical Profile[6]

| Property | Data |

| Chemical Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |

| Synonyms | N-(4-Pyridyl)pyridinium chloride HCl; 4-(1-Pyridinio)pyridine chloride HCl |

| CAS Number | 5421-92-1 |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 158–160 °C (dec.)[6][1][2][7][8][9] |

| Solubility | Highly soluble in water, aqueous acids; sparingly soluble in ethanol |

| Acidity (pKa) | Pyridinium moiety: ~5.2 (related to pyridine HCl) |

Structural Connectivity Diagram (DOT)

The following diagram illustrates the connectivity and the distinct electronic environments of the two pyridine rings.

Synthesis & Formation Mechanism[6][11][12]

The most established route for synthesizing 1-(4-pyridyl)pyridinium chloride hydrochloride is the oxidative coupling of pyridine using thionyl chloride (

Reaction Mechanism[6]

-

Activation:

reacts with pyridine to form an -

Nucleophilic Attack: A second pyridine molecule attacks the 4-position of the activated ring (or a ring-opened glutaconaldehyde equivalent).[5]

-

Elimination/Rearrangement: Loss of

and HCl yields the coupled product.[5]

Synthesis Workflow Diagram (DOT)

Chemical Reactivity & Applications[3][6][13]

The unique "pyridinium-pyridine" structure makes this compound a versatile synthon.[2][5] The quaternary nitrogen renders the attached pyridine ring highly electron-deficient, activating it toward Nucleophilic Aromatic Substitution (

Key Reaction Pathways[6]

-

Precursor to 4,4'-Bipyridine:

-

Under reductive conditions (e.g., Zn, Na/Hg), the C-N bond remains intact while the rings couple, or the compound undergoes radical dimerization to form 4,4'-bipyridine, a precursor to Paraquat and MOF linkers.[5]

-

-

Synthesis of 4-Substituted Pyridines (

):-

The N-pyridyl group acts as an excellent leaving group (pseudohalide).[5] Nucleophiles (e.g.,

,

-

-

Impurity Marker:

-

In the synthesis of pyridine-based drugs (e.g., Ceftazidime), this compound is a known impurity (EP Impurity F) that must be monitored.[5]

-

Reactivity Logic Diagram (DOT)

Experimental Protocols

Synthesis Protocol (Koenigs & Greiner Method)[6][13]

-

Safety Precaution: Perform all steps in a fume hood.

releases toxic HCl and -

Reagents: Pyridine (dried over KOH), Thionyl Chloride (

), Absolute Ethanol, 2N HCl.[6][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Step-by-Step Procedure:

-

Setup: Equip a 1L round-bottom flask with a mechanical stirrer, dropping funnel, and ice bath. Charge with 600g

. -

Addition: Cool

to 8–12°C. Slowly add 200g of dry pyridine dropwise. Critical: Control exotherm to prevent runaway side reactions.[5] -

Reaction: Allow the mixture to warm to 20°C and stir for 72 hours (3 days).

-

Isolation: Distill off excess

under vacuum. The residue is a greyish-brown crystalline mass.[6][5] -

Purification:

-

Yield: Pale yellow crystals of 1-(4-pyridyl)pyridinium chloride hydrochloride precipitate.[5] Dry under vacuum.[6][5]

Analytical Characterization (NMR)

To validate the identity of the synthesized compound, use

| Chemical Shift ( | Multiplicity | Integral | Assignment |

| 9.55 | Doublet (d) | 2H | Pyridinium Ring (Ortho to N+) |

| 9.10 | Doublet (d) | 2H | Pyridine Ring (Ortho to N) |

| 8.93 | Doublet (d) | 2H | Pyridinium Ring (Meta to N+) |

| 8.42 | Multiplet (m) | 1H | Pyridinium Ring (Para) |

| 8.24 | Doublet (d) | 2H | Pyridine Ring (Meta to N) |

Note: Shifts may vary slightly based on concentration and acidity.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

PPE: Wear nitrile gloves, safety goggles, and a NIOSH-approved respirator (N95) when handling powder.[5]

-

Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

Koenigs, E., & Greiner, H. (1931).[5] Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft. [5]

-

BenchChem. (2025).[5][10] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. [5]

-

PubChem. (2025).[5][8] Pyridinium chloride - Compound Summary. National Library of Medicine.[5]

-

Organic Syntheses. (1963).[5] N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][11][12][10] Org. Synth. 1963, 43,[5] 97.

-

Sigma-Aldrich. (2025).[5] 1-(4-Pyridyl)pyridinium chloride hydrochloride Product Sheet.

Sources

- 1. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Pyridinium chloride | C5H5N.ClH | CID 10176127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 8. 1-(4-Pyridyl)pyridinium chloride 85 , technical grade 5421-92-1 [sigmaaldrich.com]

- 9. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum [chemicalbook.com]

- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 1-(4-Pyridyl)pyridinium chloride hydrochloride

This guide provides a comprehensive technical overview of 1-(4-Pyridyl)pyridinium chloride hydrochloride, a versatile pyridinium salt with significant applications in organic synthesis, materials science, and as a precursor to biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, reactivity, and safe handling.

Molecular Structure and Spectroscopic Characterization

1-(4-Pyridyl)pyridinium chloride hydrochloride, with the chemical formula C₁₀H₉ClN₂·HCl, is a quaternary ammonium salt.[1][2] The core structure consists of two pyridine rings linked by a nitrogen-carbon bond, with one of the nitrogen atoms bearing a positive charge, forming a pyridinium cation.[1] This cationic nature is balanced by a chloride anion, and the molecule is further stabilized as a hydrochloride salt.

The molecular geometry is characterized by the planarity of the two aromatic pyridine rings. The degree of twisting between the two rings can be influenced by intermolecular interactions and packing effects in the solid state, a common feature in related bipyridyl systems.

Spectroscopic Profile

A thorough understanding of the molecular structure is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum exhibits distinct signals corresponding to the protons on both the pyridinium and pyridine rings. The downfield chemical shifts are indicative of the electron-withdrawing nature of the positively charged nitrogen atom. The approximate chemical shifts are: δ 9.55, 9.10, 8.93, 8.42, and 8.24 ppm.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further insight into the electronic environment of the carbon atoms. The signals are observed at approximately: δ 150.0, 148.1, 144.7, 128.2, and 120.3 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of pyridinium salts shows characteristic absorption bands. Key vibrational modes include:

-

Aromatic C-H stretching: Typically observed in the range of 3150-3000 cm⁻¹.[3]

-

Aromatic C=C and C=N stretching: These vibrations appear in the 1650-1400 cm⁻¹ region and are indicative of the aromatic character of the pyridine rings.[3]

-

Exocyclic N-C stretching: A weak band may be observed around 1129–1092 cm⁻¹ corresponding to the bond between the two pyridine rings.[3]

Mass Spectrometry (MS):

Mass spectrometry of 1-(4-Pyridyl)pyridinium chloride hydrochloride would primarily show the mass of the cationic fragment, [C₁₀H₉N₂]⁺, at m/z 157.08.

Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride

The most established method for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride is the Koenigs and Greiner method, which utilizes pyridine and thionyl chloride.[4] This procedure is valued for its scalability and has been a reliable route for producing this key intermediate.

The Koenigs and Greiner Synthesis: A Mechanistic Perspective

The reaction proceeds through a series of complex intermediates, and while not fully elucidated, a plausible mechanism is outlined below. The causality behind the experimental choices is critical for a successful and safe synthesis.

Overall Reaction:

2 C₅H₅N + SOCl₂ → C₁₀H₉N₂⁺Cl⁻·HCl + SO₂ + S

Experimental Protocol:

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.

| Step | Procedure | Rationale |

| 1 | Slowly add 200 g of dry pyridine to 600 g of thionyl chloride with stirring and cooling in an ice bath, maintaining the temperature between 8-12 °C.[5][6] | The reaction is highly exothermic; cooling is essential to control the reaction rate and prevent side reactions. Dry pyridine is used to avoid the violent reaction of thionyl chloride with water. |

| 2 | Allow the mixture to stir for several hours, with the temperature gradually rising to 20 °C, and then let it stand for 3 days.[5][6] | This extended reaction time allows for the completion of the complex series of reactions leading to the desired product. |

| 3 | Distill off the excess thionyl chloride under vacuum and heat the residue on a boiling water bath for one hour.[5][6] | Removal of excess thionyl chloride drives the reaction to completion. Heating helps to solidify the product. |

| 4 | Cool the resulting crystalline mass to 0 °C and triturate with 250 ml of ice-cold dry ethanol.[5][6] | Trituration with cold ethanol helps to break up the solid mass and wash away impurities. The use of cold ethanol minimizes the dissolution of the product. |

| 5 | Filter the crude product, wash with ice-cold dry ethanol, and dry under vacuum.[5][6] | This isolates the crude product. The product is hygroscopic and should be handled accordingly.[4] |

| 6 | For purification, dissolve the crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[5][6] | The hydrochloride salt is soluble in acidic aqueous solution. |

| 7 | Boil the solution with activated charcoal for 5 minutes, filter, and concentrate the filtrate under vacuum to about 180 ml.[5][6] | Activated charcoal is used to remove colored impurities. |

| 8 | Cool the concentrated solution to 0 °C to crystallize the pure product. Wash the crystals with dry ethanol and dry under vacuum.[5][6] | Cooling reduces the solubility of the product, leading to crystallization. |

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClN₂·HCl | [1][2] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| Appearance | White to yellow-brown crystalline powder | [1] |

| Melting Point | 166-170 °C (decomposes) | [2] |

| pKa | The pKa of the pyridinium proton is estimated to be around 5. The pKa of the protonated 4-pyridyl nitrogen is estimated to be around 3.2-4.8. | [5] |

| Solubility | Soluble in water. Pyridinium salts are generally soluble in polar protic solvents and have limited solubility in nonpolar organic solvents. | [7] |

| Hygroscopicity | The compound is hygroscopic and should be stored under inert gas. | [4] |

Reactivity and Chemical Transformations

The reactivity of 1-(4-Pyridyl)pyridinium chloride hydrochloride is dominated by the electrophilic nature of the pyridinium ring. The positive charge on the nitrogen atom activates the ring towards nucleophilic attack, primarily at the 2- and 4-positions.

Key Reactions

-

Nucleophilic Addition: A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enamines, and hydrides, can add to the pyridinium ring to form dihydropyridine derivatives.[8][9][10] These intermediates can be further functionalized or oxidized to yield substituted pyridines.

-

Synthesis of 4-Chloropyridine: 1-(4-Pyridyl)pyridinium chloride hydrochloride serves as a starting material for the synthesis of 4-chloropyridine through a reaction with a chlorinating agent.

-

Precursor to Viologens: It is a precursor in the synthesis of bipyridinium-based ionic liquids, which are structurally related to viologens and have applications as catalysts and electrolytes.

Applications in Research and Development

The unique structural and reactive properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride make it a valuable tool in several areas of scientific research and development.

Pharmaceutical and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and 1-(4-Pyridyl)pyridinium chloride hydrochloride serves as a key building block for the synthesis of various biologically active compounds.[1][11] Its utility lies in its ability to introduce the 4-pyridyl moiety, which is present in numerous pharmaceuticals.

-

Intermediate in API Synthesis: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1]

-

Scaffold for Bioactive Molecules: The pyridinium structure itself has been explored for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science

The rigid, aromatic structure of this compound makes it an excellent building block for advanced materials.

-

Metal-Organic Frameworks (MOFs): Its ability to coordinate with metal ions makes it a suitable ligand for the construction of MOFs, which have applications in gas storage, separation, and catalysis.

-

Photoactive Compounds: It is used in the synthesis of photoactive compounds for applications in light-harvesting and electron transfer studies within supramolecular chemistry.

Other Applications

-

Electrochemical Sensors: The compound is utilized in the development of electrochemical sensors.[1]

-

Catalysis: It can act as a catalyst in various organic reactions.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Pyridyl)pyridinium chloride hydrochloride.

-

Hazards: The compound is classified as causing skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry place, away from moisture, as it is hygroscopic.[4] It is recommended to store under an inert atmosphere.

Conclusion

1-(4-Pyridyl)pyridinium chloride hydrochloride is a cornerstone reagent in modern organic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

- Szafran, M., & Dega-Szafran, Z. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(9), 523-529.

-

PureSynth. 1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC). [Link]

-

MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

Oriental Journal of Chemistry. Reactions of Some Nucleophiles with Pyrylium Salts. [Link]

-

ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]

-

Wikipedia. Koenigs–Knorr reaction. [Link]

-

ResearchGate. König reaction mechanism with the reactants used in this study. [Link]

-

ResearchGate. reactions of pyrylium salts with nucleophiles. xiv.¹ - new pyridinium salts with potential biological. [Link]

-

Wikipedia. Pyridinium chloride. [Link]

-

ACS Publications. Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones | Organic Letters. [Link]

-

PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]

-

Solubility of Things. Pyridine. [Link]

-

PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

-

YouTube. Grignard Reaction Mechanism. [Link]

-

ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Química Organica.org. Nucleophilic addition reactions to pyridines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 11. Crystal structure of 4,4′-(disulfanediyl)dipyridinium chloride triiodide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (CAS 5421-92-1)

[1][2][3][4]

Executive Summary: The Pyridyl-Pyridinium Linchpin

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1) is a specialized pyridinium salt serving as a critical electrophilic intermediate in heterocyclic chemistry. Often generated via the oxidative coupling of pyridine with thionyl chloride, this compound acts as a "masked" 4-substituted pyridine. Its high reactivity stems from the pyridinium moiety functioning as an excellent leaving group, enabling nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physicochemical Profile

Table 1: Key Chemical Properties

| Property | Data |

| CAS Number | 5421-92-1 |

| IUPAC Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |

| Synonyms | N-(4-Pyridyl)pyridinium chloride HCl; 4-Pyridylpyridinium dichloride |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| Appearance | Yellow to brown hygroscopic powder |

| Melting Point | 158–160 °C (dec.)[1][2][3][4] |

| Solubility | Soluble in water, dilute acid; decomposes in basic media |

| Storage | Desiccate at 2–8 °C; Highly Hygroscopic (Store over |

Part 2: Synthesis – The Koenigs and Greiner Method[7]

The industrial and laboratory standard for synthesizing this compound utilizes the reaction between pyridine and thionyl chloride (

Protocol: Oxidative Dimerization of Pyridine

Safety Pre-check: Perform strictly in a fume hood.

Reagents:

Step-by-Step Methodology:

-

Setup: Equip a 2-L round-bottom flask with a mechanical stirrer and a pressure-equalizing dropping funnel. Cool the flask in an ice-water bath (0–5 °C).

-

Addition: Charge the flask with dry pyridine. Slowly add thionyl chloride dropwise over 45–60 minutes.

-

Critical Control Point: Maintain internal temperature < 20 °C. The reaction is highly exothermic.

-

-

Incubation: Remove the ice bath. Allow the mixture to stand at room temperature for 72 hours .

-

Observation: The solution will transition from yellow

brown

-

-

Distillation: Attach a Claisen head and distill off excess thionyl chloride under reduced pressure (water aspirator/pump). Collect the distillate in a trap cooled with dry ice/acetone.

-

Endpoint: Distill until a viscous black residue remains and no further liquid condenses.

-

-

Solvolysis: Cool the black residue to 0 °C. Cautiously add 100 mL of ice-cold ethanol.

-

Caution: Violent reaction possible. Add slowly to quench residual

. -

Add an additional 400 mL of ethanol and mechanically break up the solid mass.

-

-

Isolation: Filter the resulting light-brown suspension through a sintered glass funnel. Wash the cake with cold ethanol (

mL). -

Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide (

).-

Yield: Expect 40–45% (approx. 230–250 g).

-

Part 3: Mechanistic Insight

The mechanism involves the activation of pyridine by thionyl chloride to form an N-sulfinyl intermediate, which renders the pyridine ring susceptible to nucleophilic attack by a second pyridine molecule.[7]

Diagram 1: Oxidative Coupling Pathway

Part 4: Applications & Synthetic Utility

This compound is rarely the end product; it is a "linchpin" intermediate. Its primary utility lies in the lability of the pyridinium ring (the

Key Transformations

-

Synthesis of 4-Aminopyridine (Drug Precursor):

-

Reaction with ammonia (

) or secondary amines displaces the pyridinium ring. -

Significance: 4-Aminopyridine is a potassium channel blocker used in managing multiple sclerosis.

-

-

Synthesis of 4-Pyridinesulfonic Acid:

-

Reaction with sodium sulfite (

) replaces the pyridinium group with a sulfonate group.

-

-

Synthesis of Viologens:

-

Precursor to unsymmetrical viologens (4,4'-bipyridinium derivatives) via reduction or substitution.

-

Diagram 2: Reaction Network

Part 5: Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (H315)[8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)[8]

Handling Protocols:

-

Moisture Sensitivity: The compound is deliquescent . It will absorb atmospheric water and liquefy, degrading its purity. Handle in a glovebox or under inert atmosphere (Nitrogen/Argon) whenever possible.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling large powder quantities outside a fume hood.

-

Spill Cleanup: Sweep up dry. Do not flush down drains without neutralization.

References

-

Organic Syntheses. (1966). N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][6] Coll. Vol. 5, p. 977; Vol. 46, p. 113.

-

BenchChem. (2025).[6][7][8] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. Application Notes and Protocols.

-

Sigma-Aldrich. (n.d.).[10] 1-(4-Pyridyl)pyridinium chloride hydrochloride technical grade. Product Specification and Safety Data.

-

ChemicalBook. (2025).[7][8][11] N-(4-Pyridyl)pyridinium chloride hydrochloride Properties and Safety.

- Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1049-1056.

Sources

- 1. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]

- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride, 98% | 5421-92-1 | www.ottokemi.com [ottokemi.com]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 8. testing.chemscene.com [testing.chemscene.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4,4 -Bipyridine for synthesis 553-26-4 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

1-(4-Pyridyl)pyridinium chloride hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 1-(4-Pyridyl)pyridinium chloride hydrochloride

Introduction: The Significance of a Versatile Pyridinium Salt

1-(4-Pyridyl)pyridinium chloride hydrochloride is a heterocyclic organic salt that has garnered significant interest across various scientific disciplines. Characterized by its dual pyridinium ring structure, this compound serves as a pivotal intermediate and building block in organic synthesis, medicinal chemistry, and materials science.[1][2] Its utility is prominent in the synthesis of more complex molecules, including pharmaceuticals targeting neurological disorders, and it acts as a catalyst in numerous chemical reactions.[1] Furthermore, its rigid aromatic structure makes it a valuable component in the development of metal-organic frameworks (MOFs), photoactive compounds, and bipyridinium-based ionic liquids used as electrolytes in electrochemical applications.[2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of 1-(4-Pyridyl)pyridinium chloride hydrochloride is not merely academic; it is a fundamental prerequisite for its practical application. Solubility data governs the choice of reaction media, dictates the parameters for purification and crystallization, influences formulation strategies in pharmaceutical development, and impacts the overall efficiency and yield of synthetic processes.[3][4] This guide provides a detailed exploration of the solubility profile of this compound, the underlying physicochemical principles, and a robust protocol for its experimental determination.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics. The properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5421-92-1 | [1][5][6][7] |

| Molecular Formula | C₁₀H₉ClN₂·HCl | [1][2] |

| Molecular Weight | 229.10 g/mol | [1][5][8] |

| Appearance | White to yellow or brown crystalline powder/solid. | [1][7][8] |

| Melting Point | 150-170 °C (with decomposition) | [1][2][5][7] |

| Purity | Typically >98% (by HPLC) | [5] |

Note: The compound is known to be hygroscopic and may exist as a hydrate.[5] It is deliquescent and should be stored in a desiccator, for instance, over phosphorus pentoxide.[9][10]

Solubility Profile of 1-(4-Pyridyl)pyridinium chloride hydrochloride

The inherent nature of 1-(4-Pyridyl)pyridinium chloride hydrochloride as an ionic salt is the primary determinant of its solubility. The presence of formal charges on the pyridinium nitrogen and the associated chloride counter-ions facilitates strong interactions with polar solvents.

| Solvent Class | Solvent Example | Solubility | Rationale | Reference(s) |

| Polar Protic | Water | Soluble | High polarity and hydrogen bonding capability of water effectively solvate the pyridinium cation and chloride anions through strong ion-dipole interactions. | [8][9] |

| Ethanol | Soluble | Ethanol's polarity and ability to hydrogen bond allow for the dissolution of the ionic salt. It is also used as a solvent for washing and recrystallization during its synthesis. | [8][9][10] | |

| Polar Aprotic | Acetonitrile | Expected to be soluble | The dipole moment of acetonitrile can solvate the ions, though perhaps less effectively than protic solvents. Solubility of similar pyridinium salts in acetonitrile has been studied. | [4][11] |

| Non-Polar | Hexane, Toluene | Insoluble | The non-polar nature of these solvents prevents effective solvation of the charged ions, as the required energy to overcome the crystal lattice energy is too high. | [12] |

While qualitative descriptors like "soluble" are available, precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in publicly available literature. This scarcity underscores the need for researchers to determine solubility experimentally for specific applications and conditions.

Causality of Solubility: Key Influencing Factors

The dissolution of a solute is a complex interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For an ionic compound like 1-(4-Pyridyl)pyridinium chloride hydrochloride, the following factors are paramount.

-

"Like Dissolves Like" Principle : The most fundamental concept is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[12] As an ionic salt, this compound is highly polar and thus dissolves in polar solvents like water.[8]

-

Crystal Lattice Energy : For a solid to dissolve, the energy released from the interaction of its ions with solvent molecules (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice. The strong electrostatic interactions in the ionic lattice of pyridinium salts require highly polar solvents for effective dissolution.

-

Ion-Dipole Interactions : In polar solvents such as water, the positive pole of the solvent's dipole (the hydrogen atoms) is attracted to the chloride anions, while the negative pole (the oxygen atom) is attracted to the pyridinium cation. These strong ion-dipole forces stabilize the dissolved ions in solution.

-

pH of the Medium : For compounds with acidic or basic functional groups, pH can dramatically alter solubility by converting a neutral molecule into a more soluble salt. However, as 1-(4-Pyridyl)pyridinium chloride hydrochloride is already a salt composed of a quaternary pyridinium cation (a very weak acid) and the conjugate base of a strong acid (HCl), its solubility is expected to be relatively independent of pH in the acidic to neutral range.

-

Temperature : The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and applying heat (energy) helps to break apart the crystal lattice, favoring the dissolution process according to Le Chatelier's principle.

-

Intermolecular Forces : Beyond simple polarity, other forces can play a role. For related pyridinium salts, it has been shown that subtle interactions, such as C–H···π interactions, can disrupt the packing in the crystal lattice, leading to increased solubility in organic solvents.[11]

The following diagram illustrates the relationship between the compound's properties and the factors governing its solubility.

Caption: Logical flow of factors influencing the solubility of an organic salt.

A Self-Validating Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a meticulously designed experimental protocol is necessary. The following procedure is based on the widely accepted "shake-flask" method, a gold standard for solubility measurement.[13] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those specific conditions. Quantification is typically performed using a concentration-sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[14]

Step-by-Step Methodology

-

Preparation of Solvent and Solute :

-

Action: Use high-purity solvent (e.g., HPLC-grade water or ethanol). Ensure the 1-(4-Pyridyl)pyridinium chloride hydrochloride is of known purity and has been properly dried to a constant weight if the anhydrous solubility is desired.

-

Causality: Impurities in either the solvent or solute can alter the measured solubility. Water content in a hygroscopic sample will lead to inaccurate initial mass measurements.

-

-

Sample Preparation :

-

Action: Into several sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a precisely weighed amount of the solvent (e.g., 10.0 mL).

-

Action: Add an excess amount of the solid compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment.

-

Causality: Starting with excess solid is the cornerstone of this method, ensuring that the solution becomes saturated. Using multiple vials allows for time-point analysis to confirm equilibrium.

-

-

Equilibration :

-

Action: Place the sealed vials in a constant-temperature shaker bath (e.g., at 25 °C ± 0.5 °C). Agitate the vials at a constant rate.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures intimate contact between the solid and solvent, facilitating the dissolution process and preventing localized supersaturation.

-

-

Equilibrium Validation :

-

Action: At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial for analysis.

-

Action: Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

Causality: This is the self-validating step. Equilibrium is confirmed when the measured concentration of the solute does not change between successive time points (e.g., the concentration at 48 hours is the same as at 72 hours).[14] A 24-hour period is often a starting point.[13]

-

-

Sample Extraction and Preparation for Analysis :

-

Action: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Action: Immediately dilute the filtered aliquot with a known volume of the solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.

-

Causality: Filtration is crucial to separate the saturated solution from the undissolved solid, which would otherwise lead to an overestimation of solubility. Prompt dilution maintains the integrity of the sample.

-

-

Quantification :

-

Action: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of known concentrations of 1-(4-Pyridyl)pyridinium chloride hydrochloride.

-

Action: Calculate the concentration in the original supernatant by accounting for the dilution factor.

-

Causality: A validated analytical method with a proper calibration curve ensures that the measured signal accurately corresponds to the solute concentration.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

1-(4-Pyridyl)pyridinium chloride hydrochloride is a compound of significant utility in chemical synthesis and pharmaceutical research. Its solubility is dominated by its ionic character, rendering it soluble in polar solvents like water and ethanol while being insoluble in non-polar media.[8] While qualitative data is available, the lack of extensive quantitative solubility information necessitates the use of robust experimental methods, such as the shake-flask protocol detailed herein, for specific research applications. A thorough understanding and experimental determination of its solubility are critical for optimizing reaction conditions, developing purification strategies, and enabling its successful application in the creation of novel materials and therapeutics.

References

-

Pyridine - Solubility of Things . Solubility of Things. [Link]

-

Solvent Properties of Pyridinium Ionic Liquids . Longdom Publishing. [Link]

-

N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE . Organic Syntheses. [Link]

-

1-(4-Pyridyl)pyridinium chloride hydrochloride - MySkinRecipes . MySkinRecipes. [Link]

-

1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC) | PureSynth . PureSynth. [Link]

-

C–H···π interactions increase pyridinium solubility by disrupting ionic... . ResearchGate. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Truman State University. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Iraq. [Link]

-

(A) Structures and solubilities of pyridinium salts in the current... . ResearchGate. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . ACS Publications. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. pure-synth.com [pure-synth.com]

- 6. 1-(4-ピリジル)ピリジニウムクロリド 塩酸塩 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]

- 8. 1-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride

This guide provides an in-depth technical analysis of 1-(4-Pyridyl)pyridinium chloride hydrochloride , a critical intermediate in the synthesis of bipyridines, ionic liquids, and pharmaceutical agents.

Executive Summary & Chemical Identity

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a dicationic salt often encountered as a reactive intermediate or a specific impurity in the synthesis of pyridine derivatives (e.g., 4-aminopyridine, viologens).[1][2] Its structure consists of a pyridinium ring quaternized at the nitrogen (

-

IUPAC Name: 1-(Pyridin-4-yl)pyridin-1-ium chloride hydrochloride

-

Formula:

(Salt form: -

Appearance: Hygroscopic white to amber crystalline powder.

-

Solubility: Highly soluble in water (

) and DMSO; practically insoluble in non-polar organic solvents.

Structural Visualization

The following diagram illustrates the connectivity and the specific protonation state of the hydrochloride salt.

Figure 1: Simplified connectivity diagram of the dicationic core. Ring A is the N-substituted pyridinium; Ring B is the C-substituted pyridinium (protonated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by significant deshielding due to the presence of two positive charges (one quaternary nitrogen and one protonated nitrogen). The symmetry of the molecule results in a simplified spectrum with distinct aromatic regions.

Experimental Protocol: H NMR Preparation

-

Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6) for optimal resolution of exchangeable protons and aromatic signals. -

Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.

-

Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

H NMR Data (400 MHz, DMSO- )

The spectrum exhibits five distinct signal environments corresponding to the nine aromatic protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.55 | Doublet (d) | 2H | H2, H6 (Ring A) | |

| 9.10 | Doublet (d) | 2H | H2', H6' (Ring B) | |

| 8.93 | Triplet (t) | 1H | H4 (Ring A) | |

| 8.42 | Triplet/Multiplet | 2H | H3, H5 (Ring A) | |

| 8.24 | Doublet (d) | 2H | H3', H5' (Ring B) |

Interpretation:

-

Ring A (Pyridinium): The protons adjacent to the permanently charged nitrogen (H2/H6) appear at the lowest field (9.55 ppm). The para-proton (H4) is also significantly deshielded (8.93 ppm) due to resonance delocalization of the positive charge.

-

Ring B (Protonated Pyridine): The protons adjacent to the protonated nitrogen (H2'/H6') appear slightly upfield (9.10 ppm) compared to the quaternary ring but are still highly deshielded compared to neutral pyridine.

C NMR Data (100 MHz, DMSO- )

The carbon spectrum displays six unique signals, confirming the symmetry of the two rings.

| Chemical Shift ( | Assignment |

| 150.03 | C2, C6 (Ring A) |

| 149.98 | C2', C6' (Ring B) |

| 148.10 | C4 (Ring A) |

| 144.65 | C4' (Ring B - Linker Carbon) |

| 128.18 | C3, C5 (Ring A) |

| 120.27 | C3', C5' (Ring B) |

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for confirming the salt formation and the presence of the pyridinium system.

-

3200–2400 cm

: Broad absorption band characteristic of -

1635, 1580 cm

: Strong aromatic -

1480–1440 cm

: Ring deformation bands. -

800–700 cm

: C-H out-of-plane bending, indicative of mono- and 4-substituted pyridine rings.

Mass Spectrometry (MS)

Mass spectrometry analysis typically detects the cationic species.

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Major Peak (m/z): 157.08

-

This corresponds to the singly charged cation

. In the gas phase or solution (depending on pH), the dication may lose a proton to form the singly charged 1-(4-pyridyl)pyridinium cation.

-

-

Fragmentation: Loss of pyridine (m/z 79) is a common fragmentation pathway, leaving a charged pyridine fragment.

Synthesis & Impurity Context

Understanding the origin of this compound is vital for process chemists controlling impurities.[2] It is classically formed via the reaction of pyridine with thionyl chloride (

Reaction Pathway

The synthesis involves the activation of pyridine by

Figure 2: Synthesis workflow via the Koenigs and Greiner method.

Process Note: This compound is highly deliquescent. Analytical samples must be dried under vacuum over

References

- Koenigs, E.; Greiner, H. "Über die Einwirkung von Thionylchlorid auf Pyridin" Berichte der deutschen chemischen Gesellschaft, 1931, 64, 1049.

-

Organic Syntheses , Coll. Vol. 5, p.977 (1973); Vol. 46, p.113 (1966).

-

ChemicalBook Database , "N-(4-Pyridyl)pyridinium chloride hydrochloride Spectral Data".

-

TCI Chemicals , Product Specification: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (P0565).[1]

Sources

Technical Guide: Safety, Handling, and Applications of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride

[1]

Executive Summary

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a critical pyridinium salt intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Ceftazidime) and as a precursor for bipyridinium-based ionic liquids.[1][2] While often overshadowed by its parent compounds, this molecule presents distinct handling challenges due to its extreme hygroscopicity and irritant properties .[1] This guide provides a self-validating framework for researchers to handle, store, and utilize this compound without compromising data integrity or personnel safety.[1]

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state of this compound is the first step in safe handling. Its deliquescent nature dictates the experimental window available before the solid absorbs enough atmospheric moisture to alter its stoichiometry.

Substance Identification

| Parameter | Detail |

| Chemical Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |

| Synonyms | 1-(4-Pyridinyl)pyridinium dichloride; N-(4-Pyridyl)pyridinium chloride HCl; Ceftazidime Impurity E |

| CAS Number | 5421-92-1 |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| Structure | A quaternary pyridinium cation linked to a pyridine ring, stabilized by two chloride ions.[1][3] |

Key Physicochemical Properties[1][4]

-

Appearance: White to off-white crystalline powder.

-

Hygroscopicity: High. The substance is deliquescent; it will liquefy upon prolonged exposure to ambient humidity.

-

Solubility: Highly soluble in water and lower alcohols (methanol, ethanol); insoluble in non-polar solvents (diethyl ether, hexanes).[1]

-

Acidity: Aqueous solutions are acidic due to the hydrochloride moiety.

Part 2: Toxicological Assessment & EHS Strategy

Unlike the highly toxic viologens (e.g., Paraquat) to which it bears a structural resemblance, 1-(4-Pyridyl)pyridinium chloride hydrochloride is primarily classified as a severe irritant.[1] However, systemic toxicity risks remain if handled improperly.[1]

Hazard Classification (GHS)[1][6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][3][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Critical Exposure Pathways

-

Inhalation: Dust inhalation is the primary risk vector during weighing. The acidic nature of the salt causes immediate mucosal irritation.

-

Ocular: Contact with eyes leads to severe irritation/corrosion due to the acidic hydrolysis of the salt on the moist surface of the eye.

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Respiratory | N95/P2 Mask (Minimum) or Fume Hood | Prevents inhalation of fine crystalline dust.[1] |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against acidic dust ingress.[1] |

| Dermal | Nitrile Gloves (Min 0.11mm) | Provides adequate barrier; change immediately if contaminated.[1] |

Part 3: Storage, Stability, & Handling Protocols[1]

The scientific integrity of your experiments depends on the "dryness" of this reagent. Moisture absorption alters the effective mass, leading to stoichiometry errors in synthesis or concentration errors in analytical standards.

The "Dry-Chain" Storage Protocol[1]

-

Primary Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) if possible.[1]

-

Desiccation: Keep the primary container inside a secondary desiccator cabinet with active desiccant (e.g.,

or indicating silica gel).[1] -

Temperature: Ambient (15–25 °C). Refrigeration is generally not recommended unless the container is perfectly sealed, as condensation upon warming will destroy the product.

Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing moisture control.

Caption: Decision logic for handling hygroscopic pyridinium salts to prevent degradation and exposure.

Part 4: Experimental Applications & Methodologies

Protocol: Preparation of Analytical Standard (HPLC)

This compound is frequently used as Impurity E in the quality control of Ceftazidime. Precision is paramount.

Objective: Prepare a 1.0 mg/mL stock solution.

-

Preparation:

-

Weighing (The Critical Step):

-

Do not weigh onto weighing paper. The static and moisture will cause loss.

-

Tare a clean volumetric flask (or a glass scintillation vial).[1]

-

Quickly transfer the solid directly into the vessel. Record the exact weight immediately.

-

-

Dissolution:

-

Add the diluent immediately to the vessel.

-

Sonicate for 30–60 seconds. The salt should dissolve rapidly.

-

Note: If the solution appears cloudy, the salt may have hydrolyzed or the water content was too high, leading to reprecipitation of free bases.[1]

-

-

Storage of Solution:

-

Aqueous solutions are less stable than the solid. Use within 24 hours or freeze at -20 °C for up to 7 days.

-

Synthesis Context (Mechanism)

For researchers synthesizing this compound (e.g., via the Organic Syntheses method), the pathway involves the reaction of pyridine with thionyl chloride.[1][5] This is a high-hazard reaction.[1]

Caption: Simplified synthesis pathway highlighting the critical hydrolysis step.

Safety Note on Synthesis: The reaction of thionyl chloride with pyridine is exothermic and evolves

Part 5: Emergency Response

Spill Cleanup

-

Isolate: Evacuate the immediate area if dust is airborne.[6]

-

Protect: Don full PPE (Goggles, Gloves, N95).[1]

-

Neutralize: Do not use water initially (it creates an acidic mess).[1] Sweep up the dry powder gently to avoid dust generation.

-

Clean: Once the bulk solid is removed, wipe the surface with a dilute alkaline solution (1% Sodium Bicarbonate) to neutralize acidic residues, then rinse with water.[1]

First Aid

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24898825, 1-(4-Pyridyl)pyridinium chloride hydrochloride.[1] Retrieved January 30, 2026, from [Link][1]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][6] Coll. Vol. 5, p.977 (1973); Vol. 46, p.113 (1966).[1] Retrieved January 30, 2026, from [Link][1]

-

European Pharmacopoeia (Ph.[1] Eur.). Ceftazidime Pentahydrate Monograph: Impurity E.[1][7] (Standard reference for pharmaceutical application).

Sources

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]

- 3. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 4. uprm.edu [uprm.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Anticancer Potential of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride

Executive Summary

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1), often abbreviated as PPCH or N-(4-pyridyl)pyridinium chloride, represents a distinct class of cationic pyridinium salts with emerging relevance in oncology. While historically utilized as a synthetic intermediate in the production of viologens and ionic liquids, recent pharmacological profiling has identified its potential as a mitochondrial-targeting anticancer agent.

This guide provides a comprehensive technical analysis of PPCH, focusing on its physicochemical properties, putative mechanisms of action (MOA), and the experimental frameworks required to validate its efficacy. By leveraging the lipophilic cation pharmacophore, PPCH offers a strategic scaffold for disrupting the bioenergetics of metabolically reprogrammed cancer cells (the Warburg effect).

Part 1: Chemical Constitution & Physicochemical Properties

Structural Identity

The compound consists of two pyridine rings linked via a quaternary nitrogen, creating a charged, conjugated system. This cationic nature is critical for its biological activity, specifically its ability to penetrate mitochondrial membranes driven by the negative potential of the matrix.

| Property | Specification |

| IUPAC Name | 1-(pyridin-4-yl)pyridin-1-ium chloride hydrochloride |

| CAS Number | 5421-92-1 |

| Molecular Formula | C₁₀H₉ClN₂[1][2][3][4] · HCl |

| Molecular Weight | 229.11 g/mol |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |

| pKa | ~5 (Pyridinium moiety acts as a weak acid) |

| Appearance | Yellow-brown crystalline powder (Hygroscopic) |

Synthesis & Purification

The synthesis of PPCH is a classic nucleophilic substitution often observed during the reaction of pyridine with thionyl chloride. High purity (>99%) is essential for biological assays to rule out toxicity from unreacted pyridine or sulfur byproducts.

Reaction Scheme:

Graphviz Diagram: Synthesis Workflow

Caption: Step-wise synthesis of PPCH via thionyl chloride mediated coupling.

Part 2: Mechanism of Action (MOA)

The anticancer potential of PPCH is grounded in the "Deltapsi-m" (

Primary Mechanism: Mitochondrial Disruption

-

Accumulation: Driven by the Nernst equation, the cationic PPCH accumulates up to 1000-fold inside the mitochondria of carcinoma cells.

-

ROS Generation: The pyridinium moiety can participate in single-electron redox cycling (similar to paraquat/viologens), generating superoxide anions (

). -

Apoptosis Trigger: Excessive ROS and physical disruption of the Electron Transport Chain (ETC) lead to the opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

Caspase Cascade: Release of Cytochrome c activates Caspase-9, leading to executioner Caspase-3 activation and apoptosis.

Secondary Mechanism: DNA Interaction

The planar bipyridyl structure allows for potential intercalation into DNA base pairs or interaction with the minor groove, inhibiting replication forks in rapidly dividing cells.

Graphviz Diagram: Signaling Pathway

Caption: Proposed mechanism of PPCH-induced apoptosis via mitochondrial oxidative stress.

Part 3: Preclinical Efficacy & Experimental Protocols

Cytotoxicity Profile

Preliminary data and structural analogs suggest PPCH exhibits selective cytotoxicity against high-metabolic-rate tumors.

-

Target Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).

-

Reported IC50 Range: 10–50 µM (Cell line dependent).

-

Selectivity Index: Typically >2-fold selectivity for cancer vs. normal fibroblasts due to mitochondrial potential differences.

Protocol: In Vitro Cell Viability Assay (MTT/CCK-8)

To validate the IC50 of PPCH.

-

Seeding: Plate HeLa cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Prepare a stock solution of PPCH (10 mM in PBS). Perform serial dilutions (0.1 µM to 100 µM) in culture media.

-

Incubation: Treat cells for 48h at 37°C, 5% CO₂.

-

Readout: Add 10 µL CCK-8 reagent. Incubate for 2h. Measure absorbance at 450 nm.

-

Analysis: Calculate % viability relative to DMSO control. Plot non-linear regression to determine IC50.

Protocol: Mitochondrial Membrane Potential ( ) Analysis

To confirm the mitochondrial mechanism.

-

Staining: Treat cells with IC50 concentration of PPCH for 12h. Wash and stain with JC-1 dye (2 µM) for 20 min.

-

Principle: JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.

-

Flow Cytometry: Measure fluorescence ratios (Red/Green). A decrease in the Red/Green ratio indicates mitochondrial depolarization induced by PPCH.

Part 4: Challenges & Future Directions

Toxicity & Selectivity

While the pyridinium core targets mitochondria, high doses can cause neurotoxicity (similar to MPTP analogs). Future development must focus on:

-

Formulation: Encapsulation in liposomes to prevent systemic free-drug exposure.

-

Analog Synthesis: Modifying the pyridine ring with alkyl chains to tune lipophilicity (LogP) for optimal membrane penetration without excessive accumulation in healthy nervous tissue.

Drug Resistance

Cancer cells may upregulate multidrug resistance (MDR) efflux pumps. PPCH's small size may make it a substrate for P-glycoprotein (P-gp). Co-administration with P-gp inhibitors (e.g., Verapamil) should be explored in resistant lines.

References

-

Benchchem. (2023). 1-(4-Pyridyl)pyridinium chloride hydrochloride: Biological Activity and Applications. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-(4-Pyridyl)pyridinium chloride hydrochloride Technical Data Sheet. Retrieved from

- Smith, R. A., et al. (2011). Mitochondria-targeted antioxidants in the treatment of disease. Annals of the New York Academy of Sciences. (Contextual reference for pyridinium targeting).

- Weisberg, E., et al. (2020). Repurposing of Pyridinium Salts as Anticancer Agents.Journal of Medicinal Chemistry. (General class reference).

(Note: Specific primary literature for this exact salt is limited; references reflect the best available chemical data and pharmacological class consensus.)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride

Abstract & Application Context

This technical guide details the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1), a critical intermediate in the manufacture of 4,4'-bipyridine, viologens (e.g., Paraquat), and various 4-substituted pyridine derivatives.

The protocol utilizes the Koenigs-Greiner oxidative coupling method, reacting pyridine with thionyl chloride (

Reaction Mechanism & Logic

The synthesis proceeds via the formation of an activated N-thionylpyridinium intermediate. This electrophilic species renders the pyridine ring susceptible to nucleophilic attack by a second pyridine molecule at the 4-position (para-coupling).

Mechanistic Pathway

The following diagram illustrates the theoretical pathway from the initial N-activation to the final salt formation.

Figure 1: Mechanistic pathway for the oxidative coupling of pyridine using thionyl chloride.

Experimental Protocol

Reagents & Equipment

Safety Warning: Thionyl chloride reacts violently with water to release

| Reagent | Specification | Role | Critical Parameter |

| Pyridine | Dry (<0.1% | Substrate | Dry over KOH or BaO; Distill before use.[1] |

| Thionyl Chloride | Reagent Grade (>99%) | Reagent/Solvent | Excess required . Fresh bottle preferred. |

| Ethanol | Absolute, Ice-Cold | Quenching/Wash | Must be anhydrous to prevent hydrolysis. |

| HCl (aq) | 2N | Recrystallization | Stabilizes the salt form. |

Equipment:

-

2L Round-bottom flask (3-neck) with ground glass joints (Grease-free Teflon sleeves recommended).

-

Note: Do NOT use rubber stoppers or tubing;

destroys rubber instantly. -

Mechanical stirrer (Teflon blade).

-

High-efficiency reflux condenser with

drying tube. -

Ice-salt bath and Water bath.

Step-by-Step Synthesis

This protocol is scaled for ~200g of Pyridine input.[1]

Phase 1: Addition (The Exotherm Control)

-

Setup: Charge the 2L flask with 600 g (approx. 365 mL) of Thionyl Chloride . Begin mechanical stirring.

-

Cooling: Immerse the flask in an ice-salt bath. Cool internal temperature to < 8°C .

-

Addition: Place 200 g of dry Pyridine in a pressure-equalizing dropping funnel.

-

Execution: Add pyridine dropwise.

-

Critical Control Point: Maintain internal temperature between 8°C and 12°C .

-

Observation: The solution will turn yellow. If temperature spikes, stop addition immediately.

-

Phase 2: The Induction Period (Aging)

-

Remove the ice bath. Allow the mixture to warm slowly to Room Temperature (20–25°C).

-

Aging: Let the mixture stand with stirring for 3 days (72 hours) at room temperature.

-

Visual Validation: The color will transition from Yellow

Deep Brown

-

Phase 3: Isolation

-

Distillation: Equip the flask for vacuum distillation. Distill off excess thionyl chloride (Receiver must be cooled with Dry Ice/Acetone).[2]

-

Target: Remove as much liquid as possible until a dry, dark crystalline mass remains.

-

-

Thermal Finish: Heat the residue on a steam bath/water bath (90°C) for 1 hour to drive off occluded gases.

-

Trituration: Cool the residue to 0°C.

-

Cautiously add 100 mL ice-cold absolute ethanol . (Warning: Exothermic reaction with residual

). -

Add an additional 400 mL ice-cold ethanol .

-

Break up the solid mass with a glass rod. The product is the insoluble solid; impurities dissolve in ethanol.

-

-

Filtration: Filter rapidly on a sintered glass funnel. Wash with cold ethanol (

mL).

Purification (Recrystallization)

The crude product is often dark and contains polymeric impurities.

-

Dissolve the crude solid in a mixture of 100 mL water and 300 mL 2N HCl .

-

Add 10 g Activated Charcoal .

-

Boil for 5 minutes (decolorization).

-

Filter hot through a pre-heated funnel (or Celite pad).

-

Concentrate the filtrate under vacuum to approx. 180 mL volume.

-

Cool to 0°C overnight. Pale yellow crystals of 1-(4-pyridyl)pyridinium chloride hydrochloride will precipitate.[1]

-

Filter and dry in a vacuum desiccator over

.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.[3]

Characterization & Quality Control

| Test | Expected Result | Note |

| Appearance | Pale yellow to white crystals | Dark color indicates oxidation/polymerization. |

| Melting Point | 158 – 160°C | Sharp melting point indicates high purity. |

| Solubility | Highly soluble in water | Insoluble in non-polar solvents. |

| Hygroscopicity | Deliquescent | Must store in desiccator or under inert gas. |

Self-Validating Checkpoint:

If the product turns to a liquid oil upon exposure to air, it has absorbed atmospheric moisture. Re-dry over

References

-

Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin (On the reaction of thionyl chloride on pyridine). Berichte der deutschen chemischen Gesellschaft.[4]

-

Mosher, H. S., & Turner, L. (1973). N-(4-Pyridyl)pyridinium Chloride Hydrochloride.[1][3][5][6][7] Organic Syntheses, Coll. Vol. 5, p.977.

-

Ladd, D. L. (1983). Synthesis of 4-substituted pyridines.[1][2][5][7][8] Journal of Heterocyclic Chemistry.

-

PrepChem. (n.d.). Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride.[1][7][9]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]

detailed protocol for 1-(4-Pyridyl)pyridinium chloride hydrochloride synthesis

[1]

Executive Summary & Scientific Rationale

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a critical intermediate in the synthesis of 4-substituted pyridine derivatives, including the pharmaceutical agent 4-aminopyridine and various sulfonyl-pyridine protecting groups.

This protocol details the synthesis via the reaction of pyridine with thionyl chloride (

Key Mechanistic Insight: Unlike standard nucleophilic substitutions, this reaction relies on the activation of pyridine by thionyl chloride to form an electrophilic species (likely a glutaconaldehyde derivative intermediate) which is then attacked by a second pyridine molecule. The "aging" period (3 days) is not merely for convenience but is kinetically necessary to allow this slow, multi-step oxidative coupling to reach completion at room temperature, minimizing the formation of polymeric byproducts associated with high-temperature forcing conditions.

Safety & Handling (Critical)

This protocol involves Thionyl Chloride (

-

Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

and -

Water Reactivity:

reacts violently with water. All glassware must be oven-dried. The ethanol quench step is highly exothermic and must be performed with extreme caution. -

PPE: Butyl rubber gloves (nitrile is insufficient for prolonged

exposure), chemical splash goggles, and a lab coat are mandatory.

Reagents & Equipment

Table 1: Reagent Specifications

| Reagent | MW ( g/mol ) | Purity / Grade | Role | Handling Note |

| Pyridine | 79.10 | Dry (<0.1% | Substrate / Base | Dried over KOH or molecular sieves. |

| Thionyl Chloride | 118.97 | Reagent Grade (>99%) | Reagent / Solvent | Distill if significant yellowing is observed. |

| Ethanol | 46.07 | Absolute, Anhydrous | Quenching Agent | Chill to 0°C before use. |

| Activated Charcoal | N/A | Powder | Purification | Decolorizing agent. |

Equipment

Detailed Experimental Protocol

Phase 1: Reaction Initiation

-

Setup: Equip a 2L oven-dried RBF with a mechanical stirrer and a pressure-equalizing addition funnel. Place the flask in an ice-water bath.

-

Reagent Charge: Charge the flask with 1190 g (10.0 mol) of Thionyl Chloride.

-

Addition: Add 395 g (5.00 mol) of dry Pyridine dropwise over 45–60 minutes.

-

Process Note: Maintain internal temperature < 20°C. The reaction is exothermic.

-

-

Aging: Once addition is complete, remove the ice bath. Attach a drying tube (CaCl2). Allow the mixture to stand at room temperature for 72 hours (3 days) .

-

Observation: The color will transition from yellow

brown

-

Phase 2: Isolation & Quenching

-

Distillation: Attach a Claisen head and condenser. Apply vacuum (water aspirator or pump with trap) to distill off excess thionyl chloride.[2]

-

Heating: Slowly raise the water bath temperature to 90°C. Continue until distillation ceases and a dry, black residue remains.

-

-

Cooling: Cool the flask to 0°C in an ice bath.

-

The Ethanol Quench (CRITICAL STEP):

-

Measure 100 mL of ice-cold absolute ethanol.

-

Add the ethanol dropwise and very slowly to the black residue.

-

Warning: This step releases HCl gas and is vigorous. If the reaction becomes too violent, stop addition and allow to cool.

-

After the initial 100 mL, add an additional 400 mL of cold ethanol more rapidly.

-

-

Trituration: Use a heavy glass rod to break up the solid mass inside the flask, suspending it in the ethanol.

Phase 3: Purification

-

Filtration: Collect the light-brown solid via suction filtration on a sintered glass funnel.

-

Washing: Wash the filter cake with cold ethanol (

mL) to remove colored impurities. -

Recrystallization (Optional for High Purity):

-

Dissolve the crude salt in a minimum volume of hot water/2N HCl (3:1 ratio).

-

Add activated charcoal (5% w/w), boil for 5 minutes, and filter hot.

-

Cool to 0°C to crystallize.[2]

-

-

Drying: Dry the product in a vacuum desiccator over

. The product is deliquescent.[1]

Table 2: Expected Results

| Parameter | Specification |